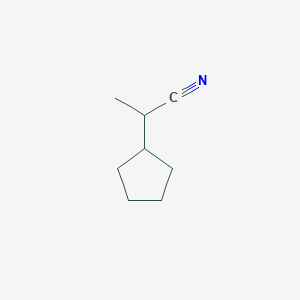
6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride typically involves the reaction of 6-ethylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced at the 6-position of the piperidine ring. The reaction conditions usually involve heating the reactants in an aqueous solution at a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of these proteins. The compound may also interact with cellular pathways involved in signal transduction, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)-2,6-dimethylpiperidin-2-one: Similar structure but with additional methyl groups.
6-(Aminomethyl)-5-ethylpiperidin-2-one: Similar structure but with the ethyl group at a different position.
6-(Aminomethyl)-6-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
6-(Aminomethyl)-6-ethylpiperidin-2-onedihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the aminomethyl group at the same position provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H18Cl2N2O |
|---|---|
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
6-(aminomethyl)-6-ethylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-8(6-9)5-3-4-7(11)10-8;;/h2-6,9H2,1H3,(H,10,11);2*1H |
Clave InChI |
NRXSUEKPDXDIOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC(=O)N1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















